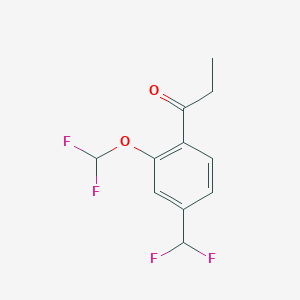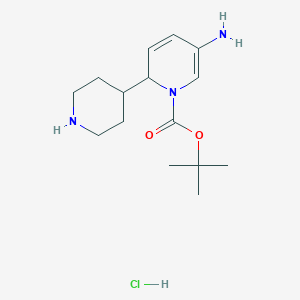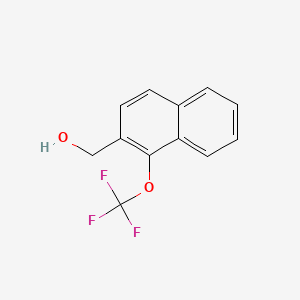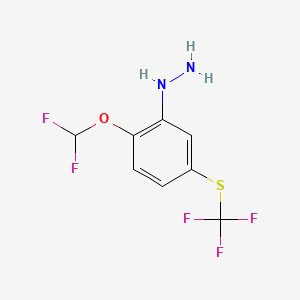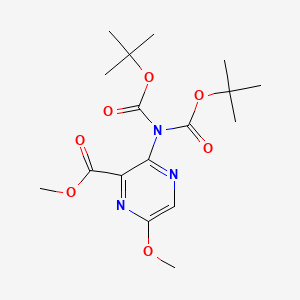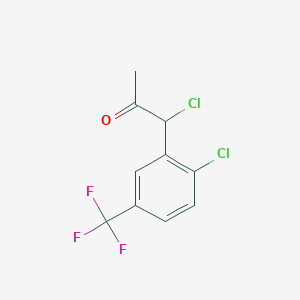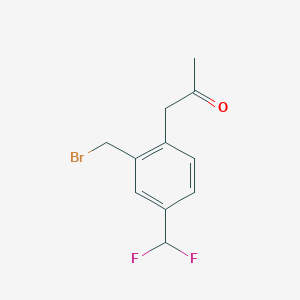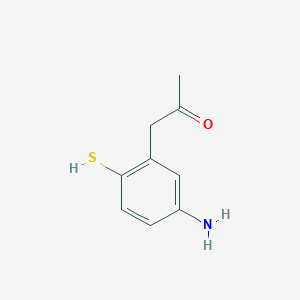![molecular formula C27H26N6O7 B14060539 ((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)
((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate is a complex organic molecule with potential applications in various scientific fields. Its structure includes a tetrahydrofuran ring, a triazolopyrimidine moiety, and benzoyloxy groups, making it a unique compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the triazolopyrimidine moiety, and the attachment of benzoyloxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate: has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors The compound may bind to these targets, altering their activity and triggering downstream signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydrofuran derivatives, triazolopyrimidine analogs, and benzoyloxy-substituted molecules. Examples include:
Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents.
Triazolopyrimidine analogs: Molecules with variations in the triazolopyrimidine moiety.
Benzoyloxy-substituted molecules: Compounds with benzoyloxy groups attached to different core structures.
Uniqueness
The uniqueness of ((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H26N6O7 |
|---|---|
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
[(2S,4R,5R)-4-benzoyloxy-5-[5-(2-methylpropanoylamino)-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H26N6O7/c1-15(2)22(34)29-27-28-21-20(23(35)30-27)31-32-33(21)24-19(40-26(37)17-11-7-4-8-12-17)13-18(39-24)14-38-25(36)16-9-5-3-6-10-16/h3-12,15,18-19,24H,13-14H2,1-2H3,(H2,28,29,30,34,35)/t18-,19+,24+/m0/s1 |
Clé InChI |
LXGITHMHVIRWEG-XLNZFTOWSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H](C[C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(CC(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
